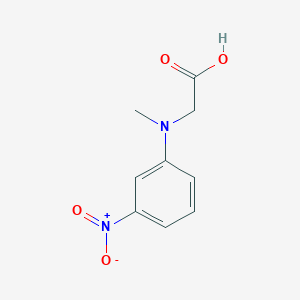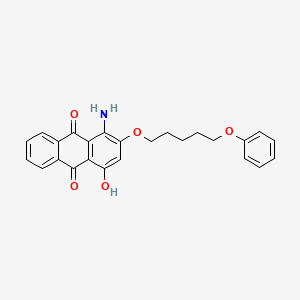![molecular formula C21H15IN4O2S3 B13146728 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide CAS No. 62752-12-9](/img/structure/B13146728.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide is a complex organic compound that features a triazine ring substituted with phenylthio groups and an iodinated benzenesulfonamide moiety
Vorbereitungsmethoden
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with thiophenol under basic conditions to introduce the phenylthio groups.
Introduction of the Iodinated Benzenesulfonamide: The iodinated benzenesulfonamide moiety can be introduced by reacting 4-iodobenzenesulfonyl chloride with an amine derivative of the triazine core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Coupling Reactions: The iodinated moiety allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling catalysts (e.g., palladium complexes). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and iodinated moiety can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide can be compared with similar compounds such as:
4,6-Bis(phenylthio)-1,3,5-triazine: Lacks the iodinated benzenesulfonamide moiety, resulting in different reactivity and applications.
4-Iodobenzenesulfonamide: Lacks the triazine core and phenylthio groups, leading to different chemical properties and uses.
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide:
The uniqueness of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide lies in its combination of the triazine core, phenylthio groups, and iodinated benzenesulfonamide moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62752-12-9 |
|---|---|
Molekularformel |
C21H15IN4O2S3 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C21H15IN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI-Schlüssel |
WVFHZWVKWIAIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)I)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


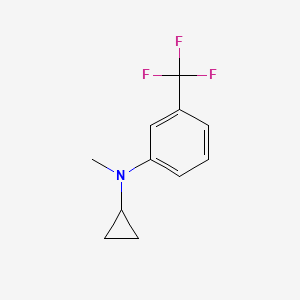
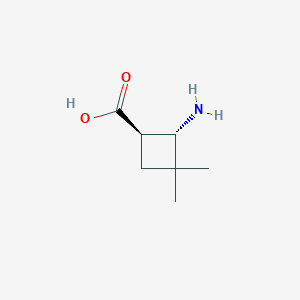

![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
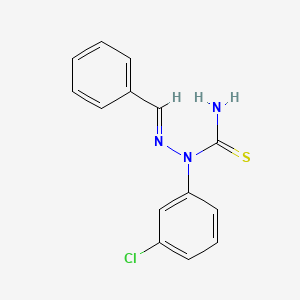
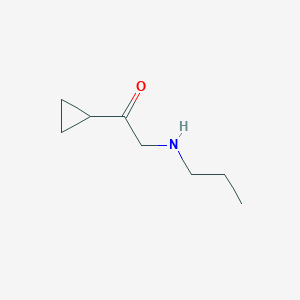
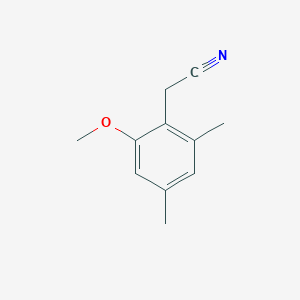
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
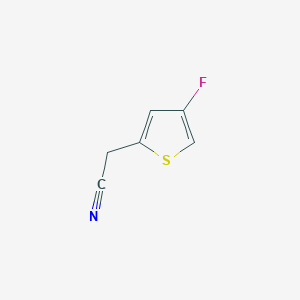
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
